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molecular formula C13H19N3O2 B1524929 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline CAS No. 1021426-42-5

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline

Cat. No. B1524929
M. Wt: 249.31 g/mol
InChI Key: OJCNMAFGNSFBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07981903B2

Procedure details

To a solution of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine (0.4 g, 1.43 mmol) in ethanol: ethyl acetate (5:1) was added 10% Pd/carbon (˜0.100 g, Lancaster) and the mixture was rapidly stirred under 50 psi H2 overnight. The catalyst was removed by vacuum filtration through a celite pad, rinsed with methanol, and concentrated by rotary evaporation to give 4-(4-acetyl-1-piperazinyl)-2-(methyloxy)aniline (0.3 g, 84%). ESIMS (M+H)+=250.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([O:19][CH3:20])[CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>C(O)C.C(OCC)(=O)C.[Pd].[C]>[C:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([O:19][CH3:20])[CH:11]=2)[CH2:8][CH2:9]1)(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
ethanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C(C)(=O)OCC
Name
Pd carbon
Quantity
0.1 g
Type
catalyst
Smiles
[Pd].[C]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was rapidly stirred under 50 psi H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by vacuum filtration through a celite pad
WASH
Type
WASH
Details
rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C1=CC(=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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